N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

C5a receptor GPCR sulfamoyl benzamide

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313529-34-9) is a synthetic, small-molecule phenylsulfamoyl benzamide derivative with a molecular formula of C22H19BrN2O4S and a monoisotopic mass of 486.024890 Da. Its structure incorporates a 2-benzoyl-4-bromophenyl motif linked via an amide bond to a para-substituted dimethylsulfamoyl benzamide moiety.

Molecular Formula C22H19BrN2O4S
Molecular Weight 487.37
CAS No. 313529-34-9
Cat. No. B2396482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide
CAS313529-34-9
Molecular FormulaC22H19BrN2O4S
Molecular Weight487.37
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H19BrN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
InChIKeyHZAXNEMXRRFESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313529-34-9): Core Chemical Identity and Procurement Baseline


N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313529-34-9) is a synthetic, small-molecule phenylsulfamoyl benzamide derivative with a molecular formula of C22H19BrN2O4S and a monoisotopic mass of 486.024890 Da . Its structure incorporates a 2-benzoyl-4-bromophenyl motif linked via an amide bond to a para-substituted dimethylsulfamoyl benzamide moiety. This compound appears in research chemical inventories as a member of the broader sulfamoyl benzamide class, which has been explored for activity against kinases, epigenetic readers, cannabinoid receptors, and bradykinin receptors [1]. While several structural analogs with similar core scaffolds exist, systematic comparative pharmacological data for this specific compound remain sparse in the open primary literature, making independent validation of its differentiation critical before scientific procurement.

Structural features support GPCR selectivity profiling
Para-dimethylsulfamoyl orientation may suit bromodomain engagement
Distinct from meta-sulfamoyl SIRT2 chemotypes

Why Generic Substitution of N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide Is Not Trivial


Within the sulfamoyl benzamide class, subtle changes to substituent identity, position, and the nature of the sulfamoyl group can profoundly alter target selectivity and binding mode. For example, the presence of a 2-benzoyl group on the phenyl ring introduces a hydrogen bond acceptor and steric constraint not found in simpler N-phenyl sulfamoyl benzamides, while the 4-bromo substituent provides a distinct halogen bond donor that can modulate affinity for hydrophobic pockets in bromodomain and kinase targets [1]. In related sulfamoyl benzamide series, shifting the sulfamoyl group from para to meta or changing from dimethylsulfamoyl to methylsulfonyl has resulted in >10-fold differences in IC50 values against specific enzyme isoforms [2]. Consequently, generic interchange of this compound with an analog lacking the same exact substitution pattern risks losing the intended target engagement profile and invalidating structure-activity relationship (SAR) conclusions.

  • Substitution of dimethylsulfamoyl with methylbenzenesulfonamide may shift GPCR target engagement
  • Changing para- to meta-sulfamoyl orientation can alter bromodomain vs. sirtuin selectivity
  • Replacing 2-benzoyl group may reduce lipophilicity and alter membrane-associated receptor binding

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Determinants of C5a Receptor Binding: Direct Comparison of Dimethylsulfamoyl vs. Methylbenzenesulfonamide Analogs

The structurally closest analog with publicly available binding data is N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CHEMBL596055). This analog, which replaces the benzamide carbonyl with a direct N–S bond and the dimethylsulfamoyl group with a 4-methylbenzenesulfonamide, shows only weak agonist activity at the human C5a anaphylatoxin chemotactic receptor (EC50 > 60,000 nM) [1]. The target compound retains the amide linkage and the dimethylsulfamoyl group, features that are expected to alter hydrogen-bonding geometry and steric fit within the receptor binding pocket. While direct EC50 data for the target compound at C5aR are not available, the presence of the dimethylsulfamoyl benzamide scaffold in other series has been associated with sub-micromolar inhibition of GPCR targets, suggesting that this functional group arrangement may confer distinct pharmacological properties relative to the methylbenzenesulfonamide analog [2].

C5aR Activity Comparison
Class-level
Comparator EC50 >60 µM; target not directly tested
Supports structural differentiation review
Data imply non-interchangeability of sulfonamide/amide linker
C5a receptor GPCR sulfamoyl benzamide structure-activity relationship

Bromodomain Selectivity Potential: Para-Dimethylsulfamoyl vs. Meta-Sulfamoyl Benzamide Scaffolds

In published SAR studies of 3-(N-arylsulfamoyl)benzamides as SIRT2 inhibitors, the position of the sulfamoyl group on the benzamide ring and the nature of the N-aryl substituent were critical for isoform selectivity [1]. The target compound positions the dimethylsulfamoyl group at the para-position of the benzamide, while the 2-benzoyl-4-bromophenyl group occupies the amide nitrogen. This arrangement differs from the meta-sulfamoyl benzamide SIRT2 inhibitors, which exhibit IC50 values ranging from 0.5 to 30 µM depending on aryl substitution [1]. Computational docking and free-energy perturbation studies on related bromodomain ligands indicate that a para-dimethylsulfamoyl group can form favorable van der Waals contacts with the BC loop of BRD4 BD2 that are not accessible to meta-substituted analogs [2]. Although direct Kd data for the target compound against BRD4 are not yet reported, the para-orientation and the bromine atom's halogen-bonding potential suggest it is structurally equipped for bromodomain engagement distinct from the meta-substituted SIRT2-targeted chemotype.

BRD4 vs SIRT2 Selectivity
Class-level
Meta-sulfamoyl SIRT2 IC50 range 0.5–30 µM; target not tested
Para-orientation may shift toward bromodomain targets
Bromine halogen-bonding potential distinct from meta analogs
BRD4 bromodomain epigenetics sulfamoyl benzamide

Molecular Properties Comparison: Target Compound vs. N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide (ZINC04031542)

A Regioisomeric and functional group comparison can be drawn with N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide (ZINC04031542), which lacks the 2-benzoyl substituent and places the bromine at the meta position of the aniline ring. The target compound possesses a calculated logP approximately 1.5 units higher (estimated logP ~4.2 vs. ~2.7 for the 3-bromo analog) due to the additional benzoyl moiety, indicating significantly higher lipophilicity . The topological polar surface area (tPSA) of the target compound is estimated at ~85 Ų, compared to ~58 Ų for the 3-bromo analog, implying reduced passive membrane permeability for the target compound . These differences are consistent with class-level observations that 2-benzoyl substitution on the phenyl ring reduces aqueous solubility by up to 10-fold relative to unsubstituted phenyl analogs in sulfamoyl benzamide series [1]. Such physicochemical divergence means that the two compounds are not interchangeable in cell-based assays where intracellular exposure is required.

Physicochemical Profile
Reported
ΔlogP ≈ +1.5; ΔtPSA ≈ +27 Ų vs 3-bromo analog
Higher lipophilicity may alter membrane partitioning
Predicted values; experimental validation recommended
physicochemical properties drug-likeness permeability solubility

Bradykinin B1 Receptor Antagonism: Evidence for Phenylsulfamoyl Benzamide Derivatives vs. Target Compound

Patent US8481527 discloses a series of phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists, with specific exemplified compounds achieving Ki values below 100 nM in radioligand binding assays [1]. The generic Markush structure encompasses the target compound's core scaffold—a benzamide bearing a phenylsulfamoyl group—but the specific substitution pattern of the target compound (2-benzoyl-4-bromophenyl combined with 4-dimethylsulfamoyl) is distinct from the 4-methylpiperazinyl-sulfonyl or morpholino-sulfonyl examples that demonstrated the highest potency [1]. This indicates that the target compound could serve as a negative control or selectivity probe within the bradykinin B1 series, as its dimethylsulfamoyl group lacks the basic amine found in the most potent analogs, potentially reducing B1 affinity while retaining the ability to engage related GPCR targets through alternative binding modes [2]. No direct B1 Ki is reported for the target compound.

B1 Antagonist Comparison
Class-level
Patent-exemplified B1 Ki <100 nM; target not reported
Absence of basic amine may reduce B1 affinity
Potential as selectivity probe for GPCR panel
bradykinin B1 inflammatory pain phenylsulfamoyl benzamide GPCR antagonist

Best-Fit Research and Industrial Application Scenarios for N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313529-34-9)


Selective Probe for GPCR Subtype Profiling: Differentiating C5aR, Bradykinin B1, and Related Chemotactic Receptors

The target compound's unique combination of a 2-benzoyl-4-bromophenyl core and a para-dimethylsulfamoyl benzamide provides a structurally distinct entry point for profiling GPCR selectivity. As shown in Section 3, a close analog (N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide) is a very weak C5aR agonist (EC50 > 60 µM), while other phenylsulfamoyl benzamides achieve nanomolar B1 antagonism [1] [2]. By testing the target compound in head-to-head panels against these and related receptors (e.g., C5aR, B1, B2, chemokine receptors), researchers can map the structural determinants that shift selectivity between these therapeutically important GPCRs. Its high calculated logP (~4.2) also makes it suitable for probing membrane-associated receptor conformations.

Bromodomain Epigenetic Tool Compound: Exploring BRD4 BD2 vs. BD1 Selectivity with a Halogen-Bonding Scaffold

Para-substituted sulfamoyl benzamides have demonstrated high-affinity binding to BRD4 bromodomains, with some achieving Kd values as low as 0.300 nM for BD2 [3]. The target compound's 4-bromo substituent offers a halogen-bond donor that can engage the conserved asparagine residue in the bromodomain acetyl-lysine pocket, while the 2-benzoyl group provides additional hydrophobic contacts. Even without pre-existing BRD4 data, its structural analogy to known bromodomain ligands makes it a rational candidate for BROMOscan screening panels. Its differentiation from the meta-sulfamoyl SIRT2 inhibitor chemotype is critical: the target compound is predicted to preferentially engage BET bromodomains over sirtuins, avoiding confounding polypharmacology in epigenetic assays.

Negative Control for Basic Amine-Dependent Bradykinin B1 Antagonists in Pain Research

In the bradykinin B1 patent space, potent antagonists universally contain a basic amine (e.g., piperazine, morpholine) on the sulfamoyl substituent [2]. The target compound replaces this with a neutral dimethylsulfamoyl group. This makes it an ideal negative control compound for confirming that B1 antagonism requires a protonatable nitrogen. Procuring the target compound alongside a known B1 antagonist (e.g., a piperazinyl-sulfamoyl benzamide) enables clean on-target vs. off-target dissection in cellular calcium flux assays and in vivo pain models. Its higher lipophilicity also allows investigation of whether neutral, membrane-permeant analogs can access intracellular B1 receptor pools.

Physicochemical Calibration Standard for Sulfamoyl Benzamide Library Design

The target compound occupies a distinct position in the sulfamoyl benzamide property space: estimated logP ~4.2, tPSA ~85 Ų, and molecular weight 487.4 Da . These values place it near the upper boundary of typical lead-like chemical space (logP >4, MW >450). When building a focused library of sulfamoyl benzamides for high-throughput screening, including the target compound as a calibration standard helps define the property window where solubility and permeability trade-offs become limiting. Its bromine substituent also provides a convenient heavy-atom marker for LC-MS quantification and metabolic stability studies.

Application
Selection Property
Validation Focus
GPCR subtype profiling
Structural differentiation potential
Selectivity across C5aR, B1, and related GPCRs
Bromodomain screening
Para-dimethylsulfamoyl scaffold
BRD4 BD2 vs BD1 selectivity; halogen-bonding probe
Negative control for B1 antagonists
Neutral dimethylsulfamoyl group
Requirement for basic amine in B1 antagonism
Library design calibration
Lipophilicity and polarity markers
Solubility-permeability trade-off window in sulfamoyl benzamides
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